

A Technical Guide to the Chemical Profile of Fidaxomicin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fidaxomicin (Standard)*

Cat. No.: *B15564435*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Fidaxomicin, a first-in-class macrocyclic antibiotic. The information is curated for professionals in the fields of pharmaceutical sciences, microbiology, and drug development.

Introduction to Fidaxomicin

Fidaxomicin, sold under brand names like Dificid, is a narrow-spectrum macrocyclic antibiotic used for the treatment of *Clostridioides difficile* infections (CDI), also known as *C. difficile*-associated diarrhea (CDAD).^{[1][2][3]} It is a fermentation product obtained from the actinomycete *Dactylosporangium aurantiacum*.^{[2][4]} Its structure features an 18-membered lactone ring, which distinguishes it from many other macrolide antibiotics.^{[1][4][5]} Fidaxomicin exhibits a targeted bactericidal effect against *C. difficile* while causing minimal disruption to the normal gut microbiota, a significant advantage in preventing CDI recurrence.^{[2][6][7]}

Chemical Structure and Properties

Fidaxomicin is a complex molecule characterized by its large macrocyclic core. Its unique structure is fundamental to its specific mechanism of action.

- Systematic (IUPAC) Name: [(2R,3S,4S,5S,6R)-6-[[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-

pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate.[1][4]

 Chemical Structure of Fidaxomicin

Figure 1: 2D Chemical Structure of Fidaxomicin

Physicochemical and Identification Data

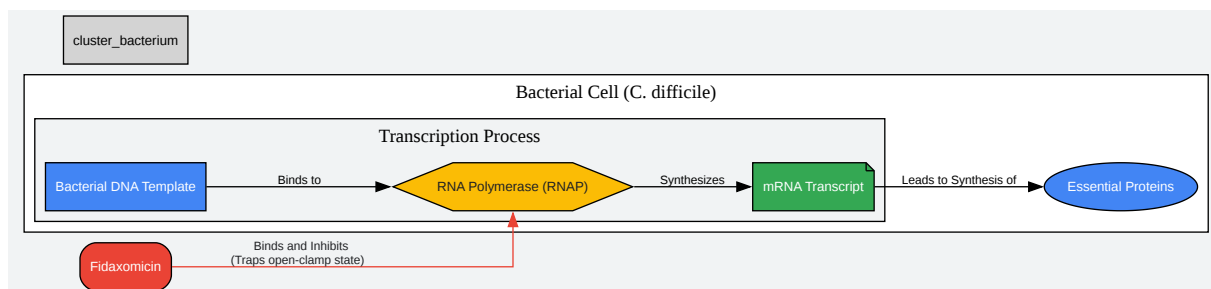
The quantitative properties and identifiers for the Fidaxomicin standard are summarized in the table below for clear reference.

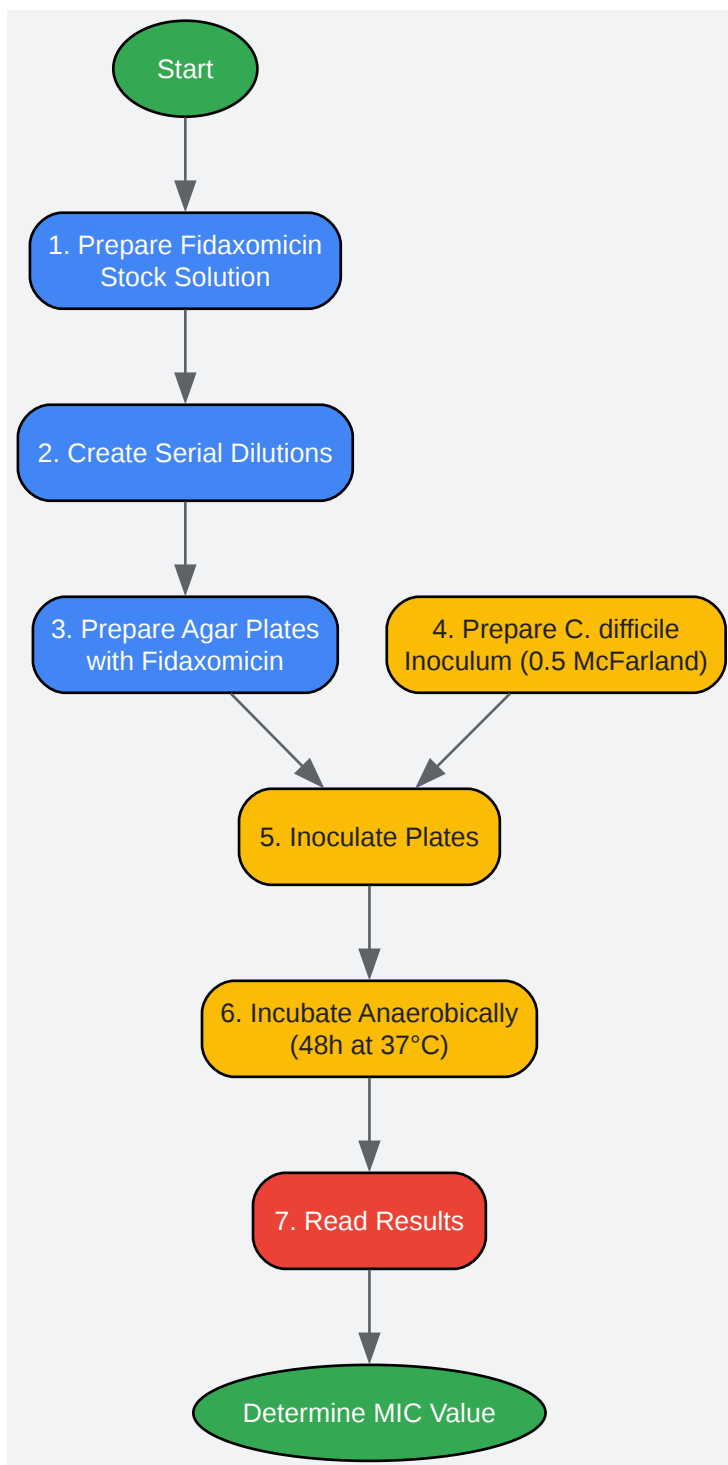
Property	Value	Reference(s)
Molecular Formula	C ₅₂ H ₇₄ Cl ₂ O ₁₈	[8][9][10]
Molecular Weight	1058.04 g/mol	[9][11][12]
CAS Registry Number	873857-62-6	[6][9][10]
Appearance	White or off-white powder	[6]
Melting Point	161 °C	[6]
Purity	≥95% (HPLC)	[11]
Solubility	Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.	[7]
UNII (Unique Ingredient Identifier)	Z5N076G8YQ	[1][8]
PubChem CID	10034073	[1]
Synonyms	Tiacumicin B, Lipiarmycin A3, Difidicid, Dificlir, OPT-80, PAR-101	[1][4][6][9]

Mechanism of Action

Fidaxomicin's antibacterial activity stems from its inhibition of bacterial RNA polymerase (RNAP).[3][6] It binds to the "switch region" of the RNAP clamp, a site distinct from that of rifamycins.[3][4] This interaction locks the clamp in an open conformation, preventing the DNA template from entering the active site and thereby inhibiting the initiation of transcription.[4]

This mechanism is highly specific to clostridial RNAP, which partly explains its narrow spectrum of activity.[3] The drug is bactericidal against *C. difficile* and has also been shown to inhibit its sporulation, a key factor in the transmission and recurrence of CDI.[3]





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- To cite this document: BenchChem. [A Technical Guide to the Chemical Profile of Fidaxomicin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564435#what-is-the-chemical-structure-of-fidaxomicin-standard]

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